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Compound of Interest

Compound Name: Triethylenemelamine

Cat. No.: B1217038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triethylenemelamine (TEM), a potent

alkylating agent with significant applications in cancer research and as a reference compound

in mutagenicity studies. This document covers its chemical identity, physicochemical

properties, mechanism of action, and detailed experimental protocols.

IUPAC Name and Synonyms
The nomenclature of a compound is critical for accurate identification and literature searches.

The standardized name for Triethylenemelamine under the International Union of Pure and

Applied Chemistry (IUPAC) system is 2,4,6-tris(aziridin-1-yl)-1,3,5-triazine.[1][2]

Due to its historical and widespread use in various research and clinical contexts,

Triethylenemelamine is also known by a number of synonyms. This extensive list of

alternative names is crucial for comprehensive data retrieval from chemical and biomedical

databases.

Common Synonyms:

Tretamine[1][3][4]

Triethylene Melamine[1]

2,4,6-Triethylimino-1,3,5-Triazine[1]
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TEM[5]

TET[6]

Triamelin[5]

Triethanomelamine[6]

Tris(aziridinyl)triazine[1]

NSC-9706[5]

Quantitative Data
The following tables summarize the key physicochemical and toxicological properties of

Triethylenemelamine, providing essential data for experimental design and safety

considerations.

Chemical and Physical Properties
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Property Value Reference

Molecular Formula C9H12N6 [7]

Molecular Weight 204.23 g/mol

Appearance
Odorless white crystalline

powder
[7]

Melting Point 160 °C (decomposes) [7]

Boiling Point 430.2 °C at 760 mmHg [7]

Water Solubility < 1 mg/mL at 16 °C [8]

pKa 3.13 ± 0.10 (Predicted) [7]

LogP -0.47340 [7]

Vapor Pressure 1.32E-07 mmHg at 25°C [7]

Density 1.617 g/cm³ [7]

Flash Point 214 °C [7]

Toxicological Data
Test Species Route Value Reference

LD50 Mouse Oral 15.0 mg/kg [1]

LD50 Rat Intraperitoneal 1510 mg/kg [9]

Mechanism of Action and Signaling Pathways
Triethylenemelamine is a trifunctional alkylating agent. Its biological activity stems from the

three highly reactive aziridine rings. Under physiological conditions, the strained aziridine rings

can be protonated, which facilitates nucleophilic attack by electron-rich atoms in biological

macromolecules.

The primary target of Triethylenemelamine is DNA. It forms covalent bonds with nucleotide

bases, particularly at the N7 position of guanine. This process, known as DNA alkylation, leads
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to the formation of DNA adducts. Since TEM has three reactive sites, it can induce intra- and

inter-strand DNA cross-links, which are particularly cytotoxic lesions. These adducts and cross-

links distort the DNA helix, obstructing the processes of DNA replication and transcription. This

disruption triggers cellular signaling pathways that can lead to cell cycle arrest, DNA repair, or,

if the damage is too extensive, apoptosis (programmed cell death).

The cellular response to DNA damage induced by Triethylenemelamine involves a complex

network of signaling pathways. DNA damage is recognized by sensor proteins, which in turn

activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia

Telangiectasia and Rad3-related). These kinases phosphorylate a variety of downstream

targets, including checkpoint proteins like p53 and Chk1/Chk2, leading to cell cycle arrest. This

provides the cell with time to repair the damaged DNA. Key DNA repair pathways activated in

response to alkylation damage include Base Excision Repair (BER), which removes

monofunctional adducts, and pathways that repair double-strand breaks that can arise from

replication fork collapse at the site of damage. If the DNA damage is irreparable, the apoptotic

pathway is initiated, leading to the elimination of the cell.
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Figure 1. Logical relationship of Triethylenemelamine's nomenclature and classification.
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Figure 2. Mechanism of action of Triethylenemelamine leading to DNA damage.
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Figure 3. Cellular response signaling pathway to DNA damage induced by

Triethylenemelamine.

Experimental Protocols
Triethylenemelamine is frequently used as a positive control in mutagenicity assays and as an

initiator in chemical carcinogenesis studies. The following sections provide detailed

methodologies for these key applications.

Mutagenicity Assay (Ames Test)
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used

method for assessing the mutagenic potential of chemical compounds.[10]

Triethylenemelamine serves as a potent positive control, particularly for strains that detect

base-pair substitutions.

Objective: To determine the mutagenic potential of a test compound by measuring its ability to

induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

Salmonella typhimurium tester strains (e.g., TA100, TA1535)

Test compound

Triethylenemelamine (positive control)

Vehicle control (e.g., DMSO, water)

S9 metabolic activation mix (prepared from rat liver)

Minimal glucose agar plates

Top agar supplemented with histidine and biotin

Sterile glassware and plasticware

Incubator (37°C)
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Protocol:

Culture Preparation: Inoculate the selected S. typhimurium tester strains into nutrient broth

and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x

10⁹ cells/mL.[11]

Assay Setup: For each experimental condition (test compound concentrations, positive

control, vehicle control), label sterile tubes.

Metabolic Activation: The assay is performed both with and without the S9 mix to detect

direct-acting mutagens and those that require metabolic activation.

Plate Incorporation Method:

To 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL

of the test compound solution, positive control, or vehicle control.

For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without, add

0.5 mL of a buffer solution.

Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar

plate.

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-

72 hours.

Data Analysis: Count the number of revertant colonies (his+) on each plate. A compound is

considered mutagenic if it induces a dose-dependent increase in the number of revertant

colonies that is at least double the background (vehicle control) count.
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Figure 4. Experimental workflow for the Ames test using Triethylenemelamine as a positive

control.

Two-Stage Skin Carcinogenesis in Mice
The two-stage chemical carcinogenesis model in mouse skin is a classic in vivo assay to study

the processes of initiation and promotion in cancer development.[12][13] Triethylenemelamine
has been shown to act as a potent initiator in this model.[14]

Objective: To assess the tumor-initiating activity of Triethylenemelamine on mouse skin,

followed by promotion with a tumor-promoting agent.

Materials:

Female CD-1 mice (or other susceptible strain)

Triethylenemelamine (initiator)

12-O-tetradecanoylphorbol-13-acetate (TPA) (promoter)

Acetone (vehicle)

Animal housing and care facilities

Clippers for shaving mice

Protocol:

Animal Preparation: Acclimatize mice for at least one week. One week prior to initiation,

shave the dorsal skin of the mice. Only mice in the resting phase of the hair cycle should be

used.

Initiation:

Prepare a solution of Triethylenemelamine in acetone.

Apply a single topical dose of 1 µmol of Triethylenemelamine in 0.2 mL of acetone to the

shaved dorsal skin of each mouse in the experimental group.[14]
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A control group should receive only the vehicle (acetone).

Promotion:

One to two weeks after initiation, begin the promotion phase.

Apply a solution of TPA in acetone topically to the same area of the skin twice a week.

Continue the promotion treatment for the duration of the study (e.g., 28 weeks).[14]

Observation and Data Collection:

Observe the mice weekly for the appearance of skin tumors (papillomas).

Record the number of tumors per mouse and the percentage of mice with tumors (tumor

incidence).

The study is typically terminated after a predetermined period, at which point tumors can

be collected for histological analysis.

Data Analysis: Compare the tumor incidence and multiplicity between the group treated with

Triethylenemelamine and TPA and the control groups (vehicle + TPA, TEM alone). A

significant increase in tumor formation in the TEM + TPA group indicates that TEM has

tumor-initiating activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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